molecular formula C9H7BrFN3O B8309823 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide

3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide

Cat. No. B8309823
M. Wt: 272.07 g/mol
InChI Key: JPLUTYUJPLPOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide is a useful research compound. Its molecular formula is C9H7BrFN3O and its molecular weight is 272.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7BrFN3O

Molecular Weight

272.07 g/mol

IUPAC Name

3-amino-6-bromo-4-fluoro-1H-indole-2-carboxamide

InChI

InChI=1S/C9H7BrFN3O/c10-3-1-4(11)6-5(2-3)14-8(7(6)12)9(13)15/h1-2,14H,12H2,(H2,13,15)

InChI Key

JPLUTYUJPLPOSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2N)C(=O)N)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.3 g (63.6 mmol) 2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide was suspended in 150 ml 2-propanol and, after the addition of 10 ml NaOEt solution (21% in EtOH), the suspension was refluxed for 14 h. Having cooled down to room temperature, the solvent was concentrated and water was added. The resulting precipitate was sucked off and washed with water. 15.4 g (89%) 3-amino-6-bromo-4-fluoro-1H-indole-2-carboxylic acid amide was obtained. ESI-MS [m/z]: 272, 274 [M+H]+
Name
2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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